

Raltegravir potassium isentropic compressibility studies

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Compound Focus: Raltegravir Potassium

CAS No.: 871038-72-1

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Summary of Thermodynamic and Physicochemical Data

The following table consolidates key quantitative data from the search results, particularly from a 2025 study on the interactional characteristics of aqueous **Raltegravir Potassium** [1].

Parameter / Property	Value / Description	Conditions / Context
Isentropic Compressibility (κ_S)	Deduced from speed of sound measurements [1]	Aqueous solutions with KCl/ α -Lactose; 288.15 K to 318.15 K [1]
Apparent Molar Isentropic Compression ($K_{S,\varphi}$)	Reported as $K_{S,\varphi}^0$ (limiting apparent molar) and $\Delta_{tr}K_{S,\varphi}^0$ (transfer property) [1]	Calculated from density and speed of sound data [1]
Hydration Number (n_H)	Calculated from compressibility data [1]	Interpretation of solute-solvent interactions [1]
Apparent Molar Volume (V_φ)	Reported as V_φ^0 (limiting) and $\Delta_{tr}V_\varphi^0$ (transfer) [1]	Derived from density measurements [1]

Parameter / Property	Value / Description	Conditions / Context
Molecular Weight	482.51 g/mol [2]	Raltegravir Potassium salt [2]
Aqueous Solubility	Significantly more soluble than Raltegravir free acid [3]	Property of the potassium salt formulation [3]
Protein Binding	~83% [4]	Human plasma [4]
Half-Life	~9 hours [4]	In humans [4]

Detailed Experimental Protocols

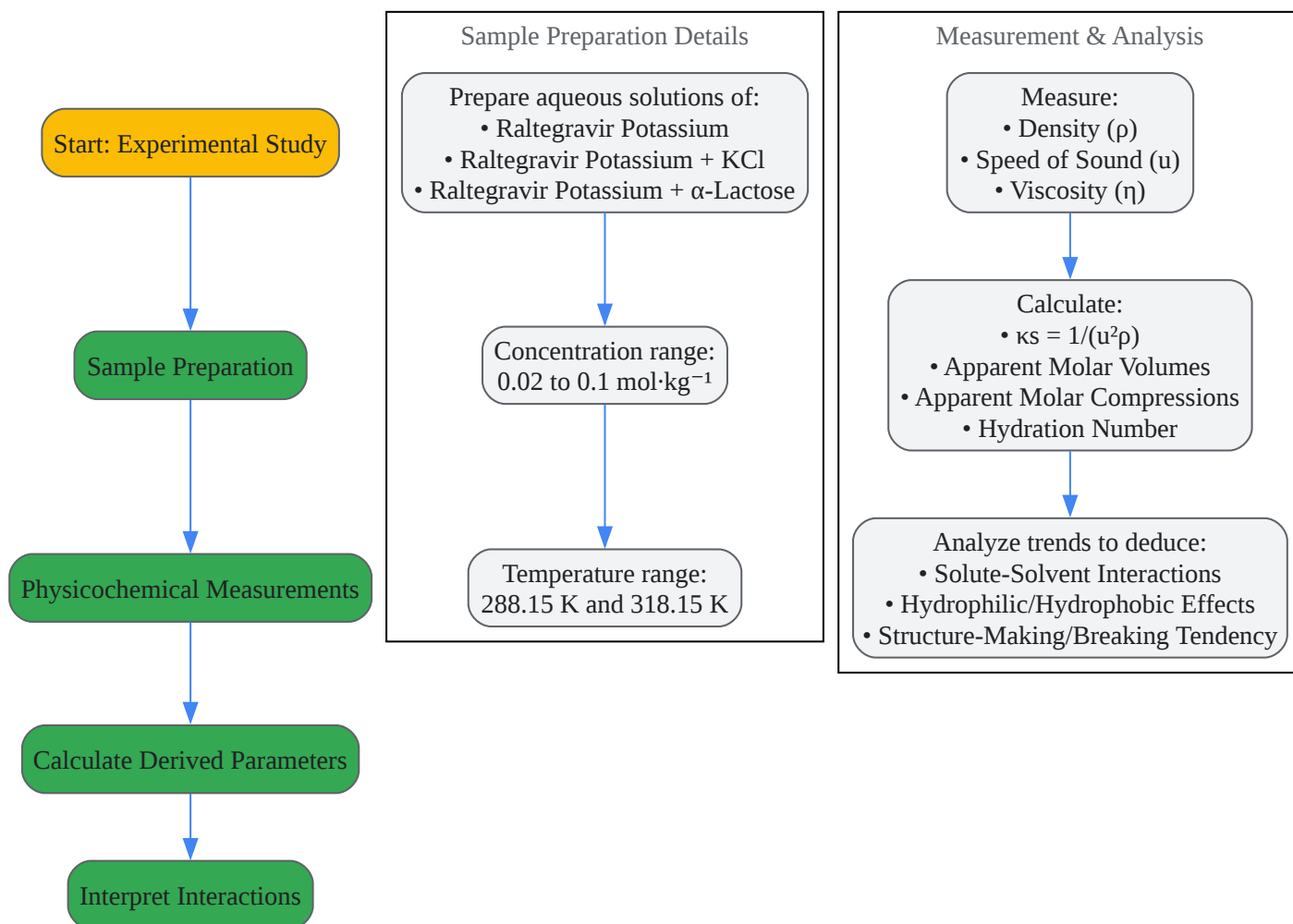
Here are the methodologies for key experiments cited in the search results, which can be incorporated into a technical guide.

Volumetric and Compressibility Studies

This protocol is based on the 2025 study that investigated the interactions of aqueous **Raltegravir Potassium** [1].

- **Key Measurements:** Density (ρ), speed of sound (u), and viscosity (η) [1].
- **Experimental Conditions:**
 - **Temperature:** 288.15 K and 318.15 K [1].
 - **Pressure:** Atmospheric pressure [1].
 - **Concentration Range:** 0.02 to 0.1 mol·kg⁻¹ of **Raltegravir Potassium** in water and in aqueous solutions of potassium chloride (KCl) and α -Lactose [1].
- **Data Analysis:** The experimentally obtained density and speed of sound data were used to calculate derived properties [1]:
 - **Isentropic Compressibility (κ_S)** was calculated using the Laplace-Newton equation: $\kappa_S = 1/(u^2\rho)$.
 - **Apparent Molar Isentropic Compression ($K_{S, \varphi}$)** and other parameters like limiting apparent molar volume (V_{φ}^0) were deduced from the concentration dependence of the measured properties.

The workflow for this experimental study can be visualized as follows:



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Experimental workflow for compressibility studies.

In Vitro Drug Release (Dissolution) Study

This methodology investigates the impact of pharmaceutical formulation on drug release, which can indirectly relate to its behavior in solution [5].

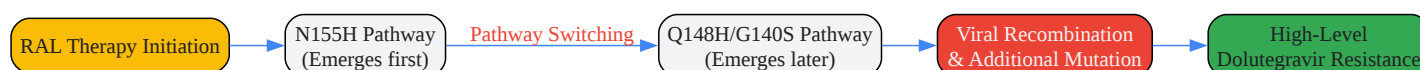
- **Apparatus:** USP 30 Apparatus 2 (paddle method) [5].
- **Conditions:** 900 ml dissolution medium, $37 \pm 0.5^\circ\text{C}$, agitated at 50 rpm [5].
- **Media:** Purified water, pH 1.0 (0.1 N HCl), and pH 6.8 (50 mM phosphate buffer) [5].
- **Sample Preparation:**
 - **Whole Tablets:** Mimics swallowing administration.
 - **Crushed Tablets:** Powder obtained by grinding with a mortar and pestle, mimicking chewing [5].
- **Analysis:** Sample concentration determined by HPLC with a photodiode array detector (wavelength: 260 nm) and confirmed by HPLC-MS/MS [5].

Additional Technical Information for a Comprehensive Guide

Beyond compressibility, other physicochemical and pharmacological properties are relevant for drug development professionals.

- **Solid-State and Polymorphism:** **Raltegravir potassium** can exist in multiple crystalline forms (polymorphs), which can influence stability and processing. Patents describe various forms (e.g., Form 3, Form IV, etc.), characterized by their unique PXRD patterns [3] [6].
- **Mechanism of Action:** **Raltegravir Potassium** is a potent HIV-1 integrase strand transfer inhibitor (INSTI). It prevents the integration of viral DNA into the host genome [4] [2].
- **Key Resistance Pathways:** A primary concern in clinical use is viral resistance. Major pathways involve mutations at integrase residues **Q148**, **N155**, and **Y143**. The combination of mutations from different pathways (e.g., N155H with Q148H/G140S) can confer cross-resistance to next-generation inhibitors like dolutegravir [7] [8].

The relationship between these resistance pathways and the emergence of high-level resistance can be complex, as shown in this simplified model based on deep sequencing data [8]:



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Pathway to high-level integrase inhibitor resistance.

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